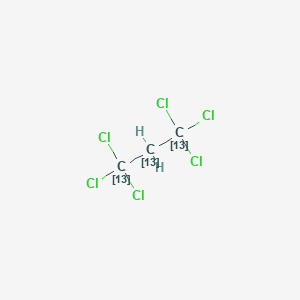
1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane is a chlorinated hydrocarbon with the molecular formula C3Cl6. This compound is characterized by the substitution of all hydrogen atoms on the terminal carbons of propane with chlorine atoms. The isotopic labeling with carbon-13 (^13C) makes it particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy.
准备方法
The synthesis of 1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane typically involves the chlorination of propane derivatives. One common method is the reaction of 1,1,3,3-tetrachloropropane or 1,1,1,3-tetrachloropropane with chlorine gas at elevated temperatures (80-100°C). This process proceeds through the intermediate formation of 1,1,1,3,3-pentachloropropane . Industrial production can also involve the reaction of carbon tetrachloride (CCl4) with 1,1-dichloroethene (Cl2C=CH2) in the presence of a copper-based catalyst at temperatures ranging from 80-150°C .
化学反应分析
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids. Common reagents used in these reactions include halogens, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4).
科学研究应用
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other chlorinated compounds and as a reference standard in analytical chemistry.
Biology: Employed in studies involving the metabolism and environmental impact of chlorinated hydrocarbons.
Medicine: Investigated for its potential effects on biological systems and its use in developing pharmaceuticals.
Industry: Utilized in the production of refrigerants and other industrial chemicals.
作用机制
The mechanism of action of 1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane involves its interaction with various molecular targets. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to potential toxic effects. The pathways involved include oxidative stress and disruption of cellular membranes .
相似化合物的比较
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane can be compared with other similar chlorinated compounds:
1,1,1,3,3,3-Hexachloropropane: Similar in structure but without isotopic labeling.
1,1,1,3,3,3-Hexafluoropropane: Contains fluorine atoms instead of chlorine, leading to different chemical properties.
1,1,2,2,3,3-Hexachloropropane: Differently substituted chlorinated propane with distinct reactivity.
These comparisons highlight the unique properties of this compound, particularly its use in isotopic labeling studies.
属性
CAS 编号 |
1173023-67-0 |
|---|---|
分子式 |
C3H2Cl6 |
分子量 |
253.7 g/mol |
IUPAC 名称 |
1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane |
InChI |
InChI=1S/C3H2Cl6/c4-2(5,6)1-3(7,8)9/h1H2/i1+1,2+1,3+1 |
InChI 键 |
BBEAZDGZMVABIC-VMIGTVKRSA-N |
手性 SMILES |
[13CH2]([13C](Cl)(Cl)Cl)[13C](Cl)(Cl)Cl |
规范 SMILES |
C(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)
![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)
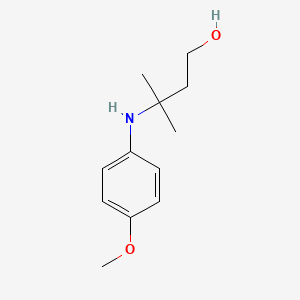
![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
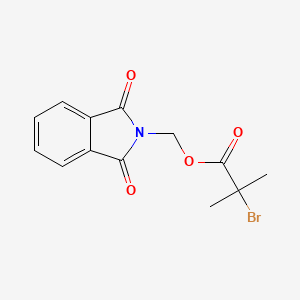
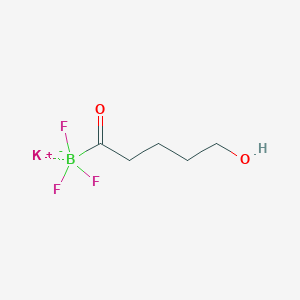
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)
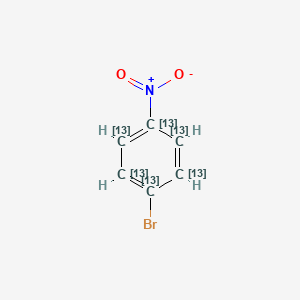
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)


